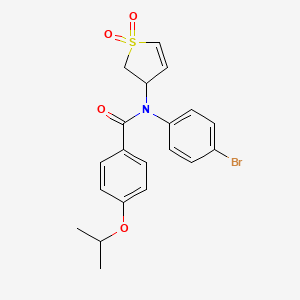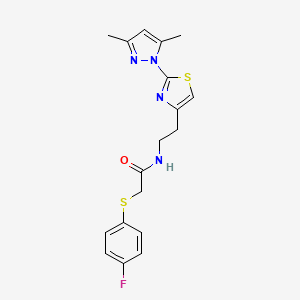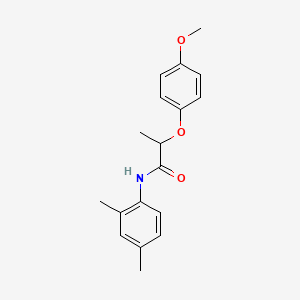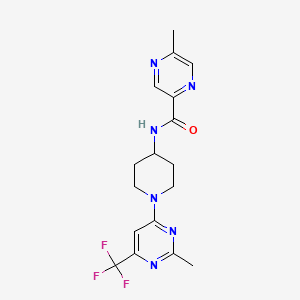
3-(Difluoromethyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidine is a chemical compound that has been the subject of scientific research in recent years. This compound has shown potential as a useful tool in various biochemical and physiological studies, and its synthesis and mechanism of action have been the focus of much attention.
Mécanisme D'action
The mechanism of action of 3-(Difluoromethyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidine involves its ability to irreversibly bind to the active site of enzymes such as DAGLα. This binding prevents the enzyme from carrying out its normal function, resulting in reduced production of specific metabolites such as 2-AG.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Difluoromethyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidine depend on the specific enzyme or protein that it is used to inhibit. For example, inhibition of DAGLα by this compound has been shown to reduce 2-AG production and alter various physiological processes such as pain perception, anxiety, and appetite regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(Difluoromethyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidine in lab experiments is its specificity for certain enzymes and proteins. This specificity allows researchers to selectively inhibit specific metabolic pathways and study their effects on various physiological processes. However, a limitation of using this compound is its irreversible binding to enzymes, which can make it difficult to reverse its effects once it has been administered.
Orientations Futures
There are several future directions for research involving 3-(Difluoromethyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidine. One direction is to investigate its potential as a therapeutic agent for various diseases such as chronic pain, anxiety, and obesity. Another direction is to develop more specific inhibitors of enzymes and proteins using this compound as a starting point. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound on various metabolic pathways and physiological processes.
Méthodes De Synthèse
The synthesis of 3-(Difluoromethyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidine involves the reaction of 2,3,5,6-tetramethylphenylsulfonyl chloride with 3-(difluoromethyl)azetidine in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound, which can be purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
3-(Difluoromethyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidine has been used in various scientific studies as a tool to investigate the function of specific enzymes and proteins. For example, this compound has been used to inhibit the activity of the enzyme diacylglycerol lipase alpha (DAGLα), which is involved in the production of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting DAGLα, researchers can study the effects of reduced 2-AG production on various physiological processes.
Propriétés
IUPAC Name |
3-(difluoromethyl)-1-(2,3,5,6-tetramethylphenyl)sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2NO2S/c1-8-5-9(2)11(4)13(10(8)3)20(18,19)17-6-12(7-17)14(15)16/h5,12,14H,6-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRNBFDJHFBGDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CC(C2)C(F)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-Iodo-1-methylpyrazol-4-yl)methyl]-1-phenylmethanamine](/img/structure/B2882847.png)

![3-benzyl-2-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone](/img/structure/B2882851.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromobenzenesulfonamide](/img/structure/B2882854.png)

![2-{[(3-Chlorobenzyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2882856.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methyl-3-nitrobenzamide](/img/structure/B2882857.png)
![3-[benzenesulfonyl(methyl)amino]-N-(3-hydroxypropyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2882858.png)


![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2882866.png)
![3-[(1,3-Dioxoisoindol-2-yl)methyl]-1-ethylpyrazole-4-carbaldehyde](/img/structure/B2882867.png)
